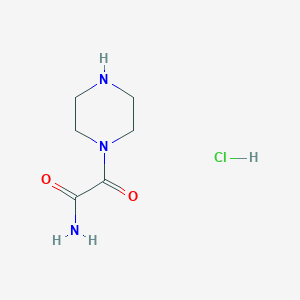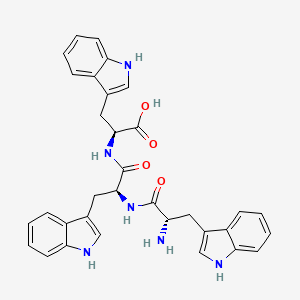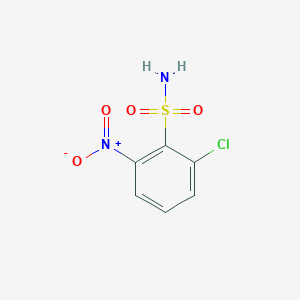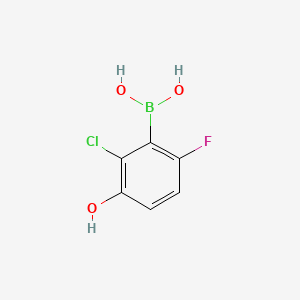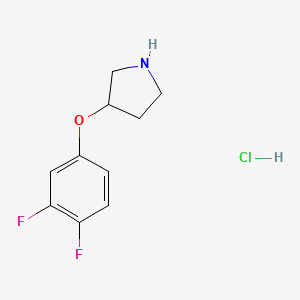
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride” is a biochemical compound with the molecular formula C10H11F2NO HCl and a molecular weight of 235.66 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2NO.ClH/c11-9-2-1-7 (5-10 (9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.66 . The compound is in liquid form at normal temperature .Mechanism of Action
The exact mechanism of action of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is not yet fully understood. However, it is believed that this compound acts as a prodrug, which is converted into the active compound 3,4-difluorophenol in the body. 3,4-difluorophenol is believed to have a range of biochemical and physiological effects, which may explain the range of potential applications of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and glutathione reductase. It has also been found to have an effect on the activity of certain hormones, including cortisol and melatonin. Furthermore, this compound has been found to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, it is relatively inexpensive to purchase. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood. Therefore, it is important to be aware of the potential risks associated with using this compound in laboratory experiments.
Future Directions
There are a number of potential future directions for research into 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride. One potential future direction is to further study the biochemical and physiological effects of this compound. This could include further research into the exact mechanism of action of this compound and the potential applications of this compound in the laboratory and in scientific research. Additionally, further research could be conducted into the potential side effects of this compound, as well as the potential toxicity of the compound. Furthermore, further research into the potential uses of this compound in the synthesis of pharmaceuticals and other compounds could be conducted. Finally, further research into the potential uses of this compound in the diagnosis and treatment of diseases could also be conducted.
Scientific Research Applications
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances. Furthermore, this compound has been used in the synthesis of compounds used in the diagnosis and treatment of cancer, as well as in the synthesis of compounds used in the development of new drugs.
Safety and Hazards
Properties
IUPAC Name |
3-(3,4-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXNJLFHZWIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






